4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODOPHENYL)-4-OXOBUTANAMIDE
Overview
Description
4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, iodine, and nitro functional groups, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODOPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-bromo-2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with 4-iodophenylacetic acid derivatives to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODOPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of halogen atoms (bromine and iodine) allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODOPHENYL)-4-OXOBUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the halogen atoms can enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Iodophenylacetic acid: Another precursor used in the synthesis.
Nitrophenylhydrazine: A related compound with similar functional groups.
Uniqueness
4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODOPHENYL)-4-OXOBUTANAMIDE is unique due to its combination of bromine, iodine, and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-N-(4-iodophenyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrIN4O5/c18-11-7-10(17(26)14(8-11)23(27)28)9-20-22-16(25)6-5-15(24)21-13-3-1-12(19)2-4-13/h1-4,7-9,26H,5-6H2,(H,21,24)(H,22,25)/b20-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKMTIRSONERPQ-AWQFTUOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrIN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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